molecular formula C10H8OS B074777 3-Acetylthianaphthene CAS No. 1128-05-8

3-Acetylthianaphthene

Cat. No. B074777
CAS RN: 1128-05-8
M. Wt: 176.24 g/mol
InChI Key: ZTTZKDDWXHQKSY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Acetylthianaphthene and related compounds often involves Michael addition reactions, aldol condensation, and reactions with acetic anhydride as key steps. For instance, a series of 3-(acetylthio)-2-alkyl alkanals were prepared by Michael addition of thioacetic acid under alkaline conditions to alpha,beta-unsaturated 2-alkyl-substituted aldehydes, obtained by aldol condensation of the corresponding primary aldehydes (F. Robert et al., 2004).

Molecular Structure Analysis

The molecular and electronic structures of compounds related to 3-Acetylthianaphthene have been extensively studied using computational methods such as Density Functional Theory (DFT). These studies provide insights into the optimized structural parameters, stability, and reactivity of the compounds. For example, a computational study on 3-thiophene acetic acid explored its structural and electronic properties, offering insights into the stability of crystal packing and the reactivity of the compound (T. B. Issa et al., 2020).

Chemical Reactions and Properties

The chemical reactions and properties of 3-Acetylthianaphthene derivatives are varied, involving processes such as oxidation, bromination, and Schiff base formation. These reactions not only demonstrate the chemical versatility of the compound but also its potential for further functionalization and application in various fields. Quantum computational and spectroscopic studies have characterized compounds like 2-acetylthiophene, elucidating their vibrational analysis, electronic transitions, and non-linear optical (NLO) properties (M. Rahuman et al., 2020).

Physical Properties Analysis

The physical properties of 3-Acetylthianaphthene derivatives, such as their thermodynamic stability, have been investigated through experimental and computational thermochemistry. These studies highlight the relative stabilities of different acetylthiophenes and provide a comparative analysis with other related compounds, showing that specific substitutions on the thiophene ring can significantly influence their thermodynamic properties (M. Roux et al., 2007).

Chemical Properties Analysis

The chemical properties of 3-Acetylthianaphthene derivatives, including reactivity and interaction with various reagents, have been explored through synthetic routes and molecular docking studies. These investigations provide insights into the potential biological activity and interaction mechanisms of these compounds with biological targets, suggesting avenues for the development of new materials and pharmaceuticals. An example is the synthesis and evaluation of alpha-halogenated analogues of 3-(acetylhydroxyamino)propylphosphonic acid, demonstrating enhanced antimalarial potency (T. Verbrugghen et al., 2010).

Scientific Research Applications

  • Antitumor Agents : A study by Xie et al. (2011) synthesized novel acenaphthene derivatives, closely related to acetyl compounds, evaluating their antitumor activities in various human solid tumor cell lines. Compound 3c showed promising antitumor activity against the SKRB-3 cell line (Xie et al., 2011).

  • Pharmacokinetics of Histone Deacetylase Inhibitor : A clinical study by Gore et al. (2008) on the histone deacetylase inhibitor MS-275 revealed its tolerability and antitumor activity in patients with advanced solid malignancies and lymphomas. This study highlights the potential of acetyl compounds in cancer treatment (Gore et al., 2008).

  • Pest Control in Nursery Stock : Nielsen and Cowles (1998) discussed the use of various chemicals, including acetyl compounds, for controlling white grub infestations in nursery stock, demonstrating their application in agriculture (Nielsen & Cowles, 1998).

  • Cosmetic Formulation and Skin Properties : A study by Tadini et al. (2015) on acetyl hexapeptide-3 in cosmetic formulations showed its significant effect on skin mechanical properties, indicating the relevance of acetyl compounds in dermatological applications (Tadini et al., 2015).

  • Medical Applications of N-acetylcysteine : Millea (2009) discussed the various clinical applications of N-acetylcysteine, an acetylated amino acid, highlighting its role in treating conditions like chronic obstructive pulmonary disease, contrast-induced kidney damage, and infertility in certain cases (Millea, 2009).

properties

IUPAC Name

1-(1-benzothiophen-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8OS/c1-7(11)9-6-12-10-5-3-2-4-8(9)10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTZKDDWXHQKSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CSC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2074457
Record name 3-Acetylbenzothiophene
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Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetylthianaphthene

CAS RN

1128-05-8
Record name 3-Acetylbenzothiophene
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Record name Ketone, methyl 3-thianaphthenyl
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Record name 3-Acetylthianaphthene
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Record name 3-Acetylbenzothiophene
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Record name 1-(1-benzothiophen-3-yl)ethan-1-one
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Record name 3-Acetylbenzothiophene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
C HANSCH, HG Lindwall - The Journal of Organic Chemistry, 1945 - ACS Publications
… Komppa (5) has reported the preparation of 3-acetylthianaphthene by the action of acetyl chloride and aluminum chloride on thianaphthene. He made no mention of a by-product. …
Number of citations: 48 pubs.acs.org
D Döpp, AA Hassan, G Henkel - Liebigs Annalen, 1996 - Wiley Online Library
Photoexcited 3‐acetylbenzo[b]thiophene (1c) adds 2‐morpholinopropenenitrile (2a) in a [2 + 2] mode at the C2C3 bond regioselectively but stereounselectively with formation of …
DA SHIRLEY, BH GROSS… - The Journal of Organic …, 1958 - ACS Publications
… 3-acetylthianaphthene did not involve the 2-position, we carried out the reaction of 2-methyl-3-acetylthianaphthene with nitric acid. The product of the reaction showed analytical values …
Number of citations: 18 pubs.acs.org
WG Dauben, KA Saegebarth - Journal of the American Chemical …, 1951 - ACS Publications
B. By the Inverse Grignard Reaction.—l-Iodo-6-meth-oxy naphthalene was prepared in 65% yield by the method of Wilds and Close, 1 purified by vacuum distillation (bp 145-155 at 0.5 …
Number of citations: 9 pubs.acs.org
WS Emerson - Journal of the American Chemical Society, 1951 - ACS Publications
D-Lyxonic acid has been reported several times, but L-lyxonic acid apparently has not been synthesized. D-Lyxonic acid has been obtained as a sirup by the oxidation of the readily …
Number of citations: 4 pubs.acs.org
SF BIRCH, RA DEAN, NJ HUNTER - The Journal of Organic …, 1958 - ACS Publications
The presence ofthiabicyclo-octanes and-nonanes in the tar oil recovered from the acid used in re-fining Agha Jari kerosine1· 2 suggested that thiabi-cycloheptanes might also be …
Number of citations: 34 pubs.acs.org
DG Sheets - 1950 - search.proquest.com
The ob je ct of this investig at ion was the preparation of" certain hither to unknown, si mpl e thi anaphth en e derivatives from thianaphtherne, and the utilization of them f'Orº the …
Number of citations: 0 search.proquest.com
N Kucharczyk, V Horak - Collection of Czechoslovak Chemical …, 1969 - cccc.uochb.cas.cz
The paper reports the results of a study of the kinetics of the oxidation of thianaphthene and its 3-substituted derivatives with perbenzoic acid in dichloromethane at 30D e. The rate …
Number of citations: 6 cccc.uochb.cas.cz
MH Parker, VL Smith-Swintosky… - Journal of medicinal …, 2009 - ACS Publications
In seeking broad-spectrum anticonvulsants to treat epilepsy and other neurological disorders, we synthesized and tested a group of sulfamide derivatives (4a−k, 5), which led to the …
Number of citations: 37 pubs.acs.org
N Rabjohn - Organic Reactions, 1949 - library.sciencemadness.org
Although it has been known* for a long time that organic compounds can be oxidized by selenium dioxide or selenious acid, only in recent years have these oxidizing agents found …
Number of citations: 115 library.sciencemadness.org

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